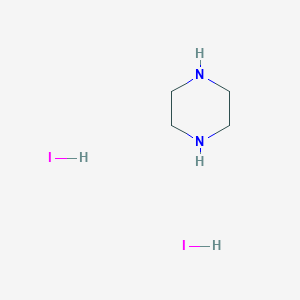

Piperazine Dihydriodide

Beschreibung

Historical Trajectories and Foundational Discoveries of Piperazine (B1678402) Compounds

The history of piperazine compounds dates back to their initial naming, which was derived from their chemical similarity to piperidine, a constituent of piperine (B192125) from the black pepper plant (Piper nigrum). wikipedia.org However, it is important to note that piperazines are not naturally derived from this plant. wikipedia.org The "-az-" infix in "piperazine" signifies the presence of an additional nitrogen atom compared to piperidine. wikipedia.org

Initially, piperazine and its simple salts gained prominence for their therapeutic applications. In the 1950s, piperazine was introduced as an effective anthelmintic agent to treat roundworm and pinworm infections. nih.govdrugbank.com The mode of action for many piperazine compounds in this context involves paralyzing the parasites, which allows the host to expel them more easily. wikipedia.orgdrugbank.com This discovery established piperazine as an important scaffold in medicinal chemistry, leading to the development of a wide array of derivatives with diverse pharmacological properties. researchgate.netresearchgate.net Early research focused on synthesizing various salts, such as piperazine citrate (B86180) and adipate, to improve physicochemical properties for therapeutic use. nih.govnih.gov

Evolution of Scholarly Inquiry into Piperazine Dihydriodide and Related Salts

The scientific focus on piperazine salts has evolved significantly from their early pharmaceutical applications. While the synthesis of various piperazine derivatives for potential antimicrobial and other biological activities continued, a new area of inquiry has emerged in materials science. researchgate.netontosight.ai Specifically, this compound (also referred to in literature as PZDI or PDI₂) has become a key compound in the field of perovskite solar cells. researchgate.netresearchgate.net

Modern research investigates this compound as an interfacial engineering agent. researchgate.netnih.gov Studies have demonstrated its effectiveness in passivating defects at the interfaces within the solar cell structure, a crucial factor for achieving high power conversion efficiencies (PCE) and operational stability. researchgate.netresearchgate.net For instance, its use as a buffer layer at the buried interface of inverted p-i-n perovskite solar cells has been shown to suppress non-radiative recombination and prevent degradation, leading to significantly enhanced device performance and longevity. researchgate.netnih.gov

A 2023 study highlighted that incorporating this compound as a buffer layer in an inverted photovoltaic device resulted in a power conversion efficiency of 23.47%, with the unencapsulated device maintaining over 90% of its initial efficiency after 800 hours of continuous light soaking. nih.gov Another study emphasized that the use of this compound with its alkyl core and electron-rich terminal groups helps to mitigate both surface and bulk defects, leading to improved carrier extraction and a device efficiency of 23.17% over a 1 cm² area. researchgate.net

Table 1: Research Findings on this compound in Perovskite Solar Cells

| Research Focus | Key Finding | Reported Efficiency | Source |

| Buried Interface Engineering | Use of a PDI₂ buffer layer suppressed non-radiative recombination and degradation. | 23.47% | researchgate.netnih.gov |

| Defect Passivation | PZDI with an alkyl core mitigates surface and bulk defects, improving carrier extraction. | 23.17% | researchgate.net |

| Interfacial Layer | Employed as an interfacial layer to modify surface characteristics and improve charge mobility. | 23.47% | researchgate.net |

Theoretical Underpinnings for Comprehensive Investigation of Organoammonium Halides

The investigation into this compound is part of a broader academic interest in organoammonium halides and their application in perovskite technology. osti.gov Organoammonium halides are organic-inorganic hybrid compounds that have proven crucial for improving the optoelectronic and mechanical properties of perovskite films. osti.gov

The theoretical basis for their use stems from several key principles:

Defect Passivation: Polycrystalline perovskite films inherently contain surface defects that can act as traps for charge carriers, leading to energy loss through non-radiative recombination. Bulky organoammonium halides, like this compound, can passivate these defects. researchgate.netosti.gov Theoretical calculations suggest that molecules with stronger surface adsorption and specific functional groups, such as the -NH₂I anchor in PZDI, can effectively bond to the perovskite surface, reducing defect densities and suppressing ion migration. researchgate.net

Crystallization Control: The introduction of these additives can influence the crystallization process of the perovskite film. This can lead to more uniform grain sizes and improved film morphology, which are essential for efficient charge transport and device performance. researchgate.net

Structural and Mechanical Stability: Organoammonium halides can enhance the mechanical robustness and flexibility of perovskite films, which are typically brittle. osti.gov By acting as a "lubricant" between the perovskite and substrate layers, they can release lattice strain and accommodate mismatched thermal expansion, preventing the formation of voids and improving long-term stability. nih.gov First-principles calculations are often used to gain insight into these improvements at the atomic level and to establish design principles for new additives. researchgate.netosti.gov

The study of these compounds is also linked to understanding degradation pathways. Research has shown that organoammonium ions can be involved in the degradation of perovskites, where amine coordination to lead(II) can act as a reducing agent. figshare.comacs.org A thorough theoretical and experimental investigation of these interactions is therefore critical for designing stable and efficient next-generation solar energy technologies.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

piperazine;dihydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2.2HI/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZCGFUVVXNFSLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN1.I.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12I2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58464-47-4 | |

| Record name | Piperazine Dihydriodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Piperazine Dihydriodide

Optimized Direct Synthesis Routes for Piperazine (B1678402) Dihydriodide

The direct synthesis of piperazine dihydriodide is primarily achieved through a classical acid-base neutralization reaction. nih.gov However, advancements focus on precise control over reaction parameters to ensure high yield and purity of the final product.

Stoichiometric Control and Reaction Thermodynamics in Acid-Base Pathways

Piperazine is a diprotic weak base, meaning it can accept two protons due to the presence of two nitrogen atoms in its heterocyclic ring. rdd.edu.iqlibretexts.org Its basicity is characterized by two distinct pKb values of 5.35 and 9.73 at 25°C. wikipedia.org The synthesis of this compound involves the reaction of one molecule of piperazine with two molecules of hydriodic acid (HI), reflecting a 1:2 stoichiometric ratio. nih.govpearson.com

The reaction is as follows: C₄H₁₀N₂ + 2HI → C₄H₁₂N₂²⁺(I⁻)₂

Precise stoichiometric control is critical. An excess of hydriodic acid can lead to an acidic final product requiring further purification, while an insufficient amount will result in a mixture of mono- and di-substituted salts, reducing the yield of the desired this compound.

Table 1: Thermodynamic Properties of Related Piperazine Salts

| Compound | Formula | Standard Enthalpy of Formation (ΔfH°₂₉₈) |

|---|---|---|

| Piperazine Dinitrate | C₄H₁₂N₂(NO₃)₂ | -594.4 ± 2.7 kJ·mol⁻¹ researchgate.net |

| Piperazine Dichloride | C₄H₁₂N₂Cl₂ | -475.6 ± 2.9 kJ·mol⁻¹ researchgate.net |

This interactive table provides comparative thermodynamic data for piperazine salts, illustrating the energetic favorability of their formation.

Influence of Reaction Medium and Solvent Systems on Synthesis Efficiency

The choice of solvent is a crucial factor that influences the reaction rate, yield, and the crystalline quality of the synthesized this compound. Piperazine is freely soluble in water and ethylene (B1197577) glycol but has poor solubility in diethyl ether. rdd.edu.iqwikipedia.org

The synthesis efficiency is impacted by the solvent's ability to:

Dissolve Reactants: The solvent must effectively dissolve both the piperazine base and be compatible with the acidic solution to ensure a homogeneous reaction medium. Water is a common choice due to piperazine's high solubility.

Facilitate Heat Dissipation: Given the exothermic nature of the neutralization, the solvent helps to manage the reaction temperature, preventing potential side reactions.

Control Crystallization: The solubility of the resulting this compound salt in the chosen solvent system at different temperatures dictates the crystallization process. A solvent in which the salt is soluble at higher temperatures but less soluble at lower temperatures is ideal for purification by recrystallization. For instance, solvents like ethanol (B145695) or isopropanol (B130326) are often used in the synthesis of related piperazine salts to precipitate the final product upon cooling. mdpi.com The use of specific solvents can also affect the crystal morphology and homogeneity, which is particularly important for applications like perovskite solar cells. dntb.gov.ua

Table 2: Influence of Solvent Systems on Piperazine Salt Synthesis

| Solvent System | Key Characteristics | Impact on Synthesis |

|---|---|---|

| Water | High solubility for piperazine; excellent for heat dissipation. | Facilitates a rapid and complete reaction. Product isolation requires evaporation or addition of an anti-solvent. |

| Ethanol/Isopropanol | Moderate solubility; allows for crystallization upon cooling. mdpi.com | Often used for direct precipitation and recrystallization, leading to a purer product. mdpi.com |

| Acetonitrile | Used in catalytic synthesis of piperazine derivatives. encyclopedia.pub | May be employed in multi-step syntheses where precursors are prepared in this medium. |

This interactive table summarizes how different solvents can be strategically used to optimize the synthesis and purification of piperazine salts.

Precursor Chemistry and Reaction Pathways in this compound Formation

Beyond the direct synthesis from piperazine, advanced methodologies involve the use of specifically designed precursors to yield functionalized piperazine dihydriodides or to provide alternative, more controlled reaction pathways.

Synthesis and Functionalization of Piperazine Derivatives for Dihydriodide Formation

A vast body of research exists on the synthesis of piperazine derivatives, which can then serve as precursors for the corresponding dihydriodide salts. mdpi.com These methods allow for the introduction of various functional groups onto the piperazine ring, either on the nitrogen atoms or the carbon backbone.

Key synthetic strategies for piperazine precursors include:

N-Alkylation/N-Arylation: This involves reacting piperazine with alkyl or aryl halides. mdpi.com For monosubstituted derivatives, protecting group chemistry is often employed to prevent disubstitution. mdpi.com

C-H Functionalization: Recent advances have focused on the direct functionalization of the C-H bonds of the piperazine ring, which avoids the need for pre-functionalized starting materials. mdpi.comnsf.gov

Reductive Amination: Piperazine derivatives can be formed by the cyclization of precursors like diamines. rsc.org

Once these functionalized piperazine derivatives are synthesized and purified, they can be readily converted to their dihydriodide salts by reacting them with two equivalents of hydriodic acid, following the same acid-base principles as the parent compound.

Controlled Halogenation and Anion Exchange Techniques

While direct synthesis with hydriodic acid is straightforward, alternative methods can offer greater control or provide pathways when hydriodic acid is not a suitable reagent for a specific complex precursor.

Controlled Halogenation: This term can refer to the synthesis of the piperazine precursor itself. For example, the synthesis of m-chlorophenylpiperazine (mCPP), a piperazine derivative, can be achieved by reacting piperazine with m-dichlorobenzene. europa.eu This halogenated precursor can then be used to form a salt.

Anion Exchange: A more sophisticated and highly controlled method for preparing this compound is through anion exchange chromatography. technologynetworks.com In this technique, a different piperazine salt, such as the more commonly available piperazine dihydrochloride (B599025), is used as the starting material.

The process involves:

Preparing a stationary phase (anion exchange resin) that is loaded with iodide ions (I⁻).

Passing a solution of piperazine dihydrochloride (C₄H₁₂N₂²⁺(Cl⁻)₂) through the column.

The chloride ions (Cl⁻) in the solution are exchanged for the iodide ions on the resin, while the piperazinium cation (C₄H₁₂N₂²⁺) passes through.

The eluent collected from the column contains the desired this compound.

This method is particularly useful for preparing high-purity salts and can be performed under mild conditions, which is advantageous when working with sensitive functionalized precursors. Buffers used for anion exchange chromatography that are compatible with the piperazine structure include Tris and piperazine itself. technologynetworks.comlcms.cz

Principles of Sustainable Synthesis in this compound Production

Applying the principles of green chemistry to the synthesis of this compound is crucial for minimizing environmental impact and improving industrial viability. The focus is on the entire lifecycle, starting from the synthesis of the piperazine precursor.

Sustainable approaches include:

Catalysis: The use of heterogeneous catalysts for the synthesis of piperazine precursors is a key strategy. For example, metal ions supported on a polymeric resin can catalyze reactions to create monosubstituted piperazines. mdpi.com These catalysts can be easily filtered out and reused, reducing waste and cost.

Atom Economy: Optimizing reactions to ensure that the maximum number of atoms from the reactants are incorporated into the final product. The direct acid-base synthesis of this compound has excellent atom economy.

Safer Solvents: Moving away from hazardous solvents like chlorinated hydrocarbons towards greener alternatives such as water, ethanol, or performing reactions in solvent-free conditions where possible.

Process Optimization: Developing continuous flow processes, potentially using microreactors, can offer better control over reaction conditions, improve safety, and increase efficiency compared to traditional batch processes. mdpi.com

Table of Mentioned Compounds

| Compound Name | Formula/Structure |

|---|---|

| This compound | C₄H₁₂I₂N₂ |

| Piperazine | C₄H₁₀N₂ |

| Hydriodic Acid | HI |

| Piperazine Dinitrate | C₄H₁₂N₂(NO₃)₂ |

| Piperazine Dichloride | C₄H₁₂N₂Cl₂ |

| Water | H₂O |

| Ethanol | C₂H₅OH |

| Ethylene Glycol | C₂H₆O₂ |

| Diethyl Ether | (C₂H₅)₂O |

| Isopropanol | C₃H₈O |

| m-chlorophenylpiperazine (mCPP) | C₁₀H₁₃ClN₂ |

| Tris (Buffer) | (HOCH₂)₃CNH₂ |

| Iodide | I⁻ |

| Chloride | Cl⁻ |

Catalyst-Free and Solvent-Reduced Reaction Protocols

The formation of this compound is fundamentally an acid-base neutralization reaction between piperazine and hydroiodic acid. This process is inherently catalyst-free. The primary focus of modern synthetic development for this and similar salt formations lies in minimizing solvent use, which aligns with the principles of green chemistry by reducing waste and energy consumption associated with solvent handling and removal.

The direct reaction involves treating piperazine with two equivalents of hydroiodic acid.

C₄H₁₀N₂ + 2HI → C₄H₁₂I₂N₂

Traditional approaches might perform this reaction in a dilute aqueous or alcoholic solution to manage the exothermic nature of the neutralization and facilitate handling. However, solvent-reduced protocols offer a greener alternative. One such approach involves the slow, controlled addition of concentrated hydroiodic acid to piperazine, either neat or as a concentrated slurry in a minimal amount of a suitable solvent like isopropanol or ethanol. researchgate.netnih.gov Upon reaction, the highly insoluble this compound salt precipitates directly from the concentrated mixture, often in high purity, simplifying the isolation process to simple filtration and washing. nih.gov

The table below outlines a comparative overview of a traditional solvent-based method versus a solvent-reduced protocol for the synthesis of this compound.

| Parameter | Traditional Solvent-Based Protocol | Solvent-Reduced Protocol |

| Solvent | Dilute Ethanol or Water | Concentrated Isopropanol or Neat |

| Reagent Concentration | Low | High |

| Reaction Control | Temperature control via solvent reflux | Controlled, slow addition of reagents |

| Product Isolation | Solvent evaporation followed by recrystallization | Direct precipitation and filtration |

| Energy Consumption | High (for solvent removal) | Low |

| Waste Generation | High (solvent waste) | Low |

This shift towards solvent-reduced conditions not only improves the environmental profile of the synthesis but can also lead to higher process efficiency by reducing cycle times and downstream processing steps.

Development of Heterogeneous Catalysts for Reaction Enhancement

While the final conversion of piperazine to this compound does not require catalysis, the synthesis of the piperazine ring itself or its substituted derivatives often relies on catalytic methods. The development of heterogeneous catalysts is crucial for improving the efficiency, selectivity, and sustainability of producing the necessary piperazine precursors. semanticscholar.org These catalysts are advantageous as they are easily separated from the reaction mixture, allowing for recycling and reuse, which simplifies product purification and reduces waste. nih.gov

Research has focused on creating catalysts for piperazine synthesis from various starting materials, such as the cyclization of ethanolamine (B43304) or the reductive cyclization of iminodiacetonitrile. wikipedia.orggoogle.com For instance, nickel-based catalysts, particularly Raney nickel, have been shown to be effective in the synthesis of piperazine from iminodiacetonitrile, with yields significantly improved by optimizing reaction conditions. google.com

The following table summarizes findings on heterogeneous catalysts used in the synthesis of piperazine and its derivatives, which are the essential precursors for producing this compound.

| Catalyst System | Precursor(s) | Reaction Type | Key Findings | Reference |

| Raney Nickel | Iminodiacetonitrile | Reductive Cyclization | Yields up to 85% were achieved in liquid ammonia. | google.com |

| Co/H-ZSM-5 | Monoethanolamine (MEA) | Amination/Cyclization | Achieved 45.7% selectivity for piperazine with 76.8% MEA conversion. | researchgate.net |

| Fe-Pd Bimetallic/N-doped Carbon | Alcohols and Amines | N-alkylation | High yields for N-alkylation of amines without external base or solvent. | rsc.org |

| Metal Ions on Polymeric Resin | Piperazine Hydrochloride/Acetate | N-alkylation | Effective for one-pot synthesis of monosubstituted piperazines. | semanticscholar.org |

Atom Economy and Green Chemistry Metrics for Process Evaluation

Evaluating the "greenness" of a chemical process requires objective, quantitative measures. acsgcipr.org Green chemistry metrics provide a framework for assessing the environmental impact and resource efficiency of synthetic routes to compounds like this compound. numberanalytics.com

Atom Economy (AE)

Atom economy, developed by Barry Trost, is a fundamental concept that measures the efficiency of a reaction in converting the mass of reactants into the desired product. bme.hu It is calculated as:

AE (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

For the ideal synthesis of this compound from piperazine and hydroiodic acid, the atom economy is 100%, as all atoms from the reactants are incorporated into the final product. This represents the most efficient reaction type in principle.

| Compound | Formula | Molecular Weight ( g/mol ) | Role |

| Piperazine | C₄H₁₀N₂ | 86.14 | Reactant |

| Hydroiodic Acid | HI | 127.91 | Reactant |

| This compound | C₄H₁₂I₂N₂ | 341.96 | Product |

| Atom Economy Calculation | 100% |

Calculation: [341.96 / (86.14 + 2 * 127.91)] x 100 = 100%

Other Key Green Metrics

While atom economy is a useful theoretical measure, other metrics provide a more holistic view of a process by accounting for factors like solvents, excess reagents, and reaction yield. acsgcipr.orgmdpi.com

Reaction Mass Efficiency (RME): This metric relates the mass of the isolated product to the total mass of reactants used. It provides a more practical measure of efficiency than atom economy by incorporating the chemical yield. numberanalytics.com

Environmental Factor (E-Factor): The E-Factor quantifies the amount of waste produced relative to the amount of desired product. bme.hu A lower E-factor signifies a greener process. It is calculated as: E-Factor = Total Mass of Waste (kg) / Mass of Product (kg). bme.hu This metric highlights the significant contribution of solvent losses and reagent by-products to the waste stream.

The table below presents a hypothetical comparison of two synthetic protocols for this compound using these green chemistry metrics.

| Metric | Protocol A: Traditional (Solvent-Based) | Protocol B: Green (Solvent-Reduced) | Interpretation |

| Assumed Yield | 90% | 95% | Higher efficiency in solvent-reduced method. |

| Atom Economy | 100% | 100% | Theoretically perfect for both, as the core reaction is an addition. |

| Reaction Mass Efficiency (RME) | ~90% | ~95% | Closer to the actual yield, reflecting better practical efficiency for Protocol B. |

| E-Factor | High (e.g., 5-10) | Low (e.g., 1-2) | Protocol B generates significantly less waste, primarily due to reduced solvent use. |

| Process Mass Intensity (PMI) | High (e.g., 6-11) | Low (e.g., 2-3) | The overall mass input per kg of product is much lower for the greener process. |

By applying these metrics, chemists can quantitatively assess and compare different synthetic routes, driving the development of more sustainable and efficient methods for producing this compound.

Comprehensive Spectroscopic and Structural Elucidation of Piperazine Dihydriodide

Advanced Vibrational Spectroscopic Characterization

Vibrational spectroscopy probes the quantized vibrational states of a molecule. For piperazine (B1678402) dihydriodide, these techniques are crucial for understanding the effects of protonation and the nature of the strong intermolecular forces, primarily hydrogen bonding, that define its solid-state structure.

FTIR spectroscopy measures the absorption of infrared radiation, exciting molecular vibrations such as stretching and bending. In piperazine dihydriodide, the spectrum is dominated by the features of the piperazinium dication (C₄H₁₂N₂²⁺) and the strong ionic interactions with the iodide anions.

The protonation of the two nitrogen atoms in the piperazine ring leads to the formation of N⁺-H bonds. This transformation results in significant changes compared to the spectrum of neutral piperazine. The N-H stretching vibrations in free piperazine, typically found in the 3220–3500 cm⁻¹ region, are replaced by a very broad and strong absorption band at lower frequencies. researchgate.net This shift and broadening are characteristic of the N⁺-H stretching mode involved in strong N-H···I⁻ hydrogen bonding. The strength of this interaction weakens the N-H bond, lowering its vibrational frequency.

The C-H stretching vibrations of the methylene (B1212753) (CH₂) groups in the heterocyclic ring, generally observed between 2800 and 3100 cm⁻¹, are also influenced. researchgate.net The inductive effect of the positively charged nitrogen atoms leads to a slight shift in these bands to higher frequencies. Other key vibrations, including C-C and C-N stretching, are also shifted upon salt formation, reflecting the altered electronic environment of the piperazinium ring. researchgate.net

Table 1: Characteristic FTIR Vibrational Frequencies for this compound Note: The exact peak positions can vary based on the sample preparation and physical state. The assignments are based on data from piperazine and related piperazinium salts.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| N⁺-H Stretch | 2400 - 2800 (Broad) | Strong, broad absorption due to N-H···I⁻ hydrogen bonding. |

| C-H Stretch (asymmetric & symmetric) | 2850 - 3050 | Vibrations of the methylene (CH₂) groups on the ring. researchgate.net |

| N-H Bend | 1550 - 1620 | Bending motion of the N⁺-H groups. |

| CH₂ Scissoring | 1440 - 1480 | In-plane bending of the CH₂ groups. |

| C-N Stretch | 1000 - 1050 | Stretching of the carbon-nitrogen bonds, shifted from neutral piperazine. researchgate.net |

| C-C Stretch | 880 - 920 | Stretching of the carbon-carbon bonds within the ring. researchgate.net |

Raman spectroscopy, which measures inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it an excellent tool for studying the carbon skeleton of the piperazinium ring and low-frequency lattice modes.

The Raman spectrum of this compound is characteristic of the piperazinium dication adopting a stable chair conformation in the solid state. ias.ac.in The C-H, C-C, and C-N stretching and bending modes are all visible and their positions confirm the high symmetry (D₂h point group) of the dication. researchgate.net

A key advantage of Raman spectroscopy is its ability to probe the low-frequency region (typically below 200 cm⁻¹). horiba.comnih.gov In this region, the spectra reveal "lattice vibrations" or phonon modes. These modes correspond to the collective motions of the piperazinium cations and iodide anions as entire units within the crystal lattice. nih.govarxiv.org The positions and number of these bands are directly related to the crystal structure, symmetry, and the strength of the intermolecular forces. Therefore, Raman spectroscopy can be used to distinguish between different polymorphic forms of this compound, as each polymorph would have a unique crystal lattice and thus a distinct lattice-mode fingerprint. coherent.com

Table 2: Key Raman Shifts and Assignments for this compound

| Vibrational Mode | Typical Raman Shift Range (cm⁻¹) | Description |

| C-H Stretch | 2800 - 3000 | Symmetric and asymmetric stretches of CH₂ groups. ias.ac.in |

| CH₂ Scissoring/Twisting | 1200 - 1480 | Bending and twisting motions of the ring's CH₂ groups. |

| C-N Stretch | 1030 - 1060 | Symmetric stretching of the C-N bonds. researchgate.net |

| C-C Stretch / Ring Breathing | 890 - 910 | Symmetric stretching of C-C bonds and ring deformation modes. researchgate.net |

| Lattice Vibrations (Phonon Modes) | 10 - 200 | Collective motions (translations, rotations) of ions in the crystal lattice. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigation of Molecular Dynamics

NMR spectroscopy is an indispensable tool for mapping the chemical environment, connectivity, and dynamics of molecules in both solution and solid states.

In solution, the high symmetry of the this compound structure leads to simple NMR spectra.

¹H NMR: The ¹H NMR spectrum typically shows two signals. Due to the rapid exchange and symmetrical nature of the molecule, all eight methylene (CH₂) protons on the ring are chemically equivalent and appear as a single sharp singlet. The protons attached to the positively charged nitrogen atoms (N⁺-H) are acidic and give rise to a second signal, which is often broad and shifted significantly downfield. The chemical shift of the CH₂ protons is further downfield compared to neutral piperazine due to the electron-withdrawing effect of the adjacent ammonium (B1175870) groups.

¹³C NMR: The ¹³C NMR spectrum is expected to show a single resonance, as all four carbon atoms in the piperazinium ring are chemically equivalent. This signal is shifted downfield relative to that of neutral piperazine, again reflecting the deshielding effect of the adjacent positive charges.

¹⁵N NMR: ¹⁵N NMR is highly sensitive to the electronic state of nitrogen. Upon protonation to form the dication, the nitrogen atoms become significantly more shielded. This results in a large upfield shift in the ¹⁵N NMR spectrum compared to the neutral piperazine molecule, providing direct evidence of the protonation state. researchgate.net

Table 3: Comparison of ¹H and ¹³C NMR Chemical Shifts (δ) for Piperazine and this compound in D₂O Note: Values are approximate and can vary with solvent and concentration. The N-H proton signal is not observed in D₂O due to exchange.

| Compound | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Piperazine | ~2.87 | ~46.1 |

| This compound | ~3.45 | ~42.3 |

2D NMR experiments provide deeper insight by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would confirm the connectivity within the molecule. For instance, it would show a correlation between the N-H protons and the adjacent CH₂ protons, establishing their spin-spin coupling relationship. beilstein-journals.org

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): An ¹H-¹³C HSQC spectrum directly links protons to the carbons they are attached to. For this compound, it would show a single correlation cross-peak connecting the CH₂ proton signal to the CH₂ carbon signal. beilstein-journals.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds). An ¹H-¹⁵N HMBC spectrum could show a correlation from the CH₂ protons to the nitrogen atoms, unequivocally confirming the piperazine ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space. Cross-peaks in a NOESY spectrum can help confirm the three-dimensional structure, such as the chair conformation of the piperazinium ring in solution. acs.org

Table 4: Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Information Provided |

| ¹H-¹H COSY | ¹H ↔ ¹H (J-coupled) | Shows coupling between N-H and adjacent CH₂ protons. |

| ¹H-¹³C HSQC | ¹H ↔ ¹³C (1-bond) | Connects CH₂ protons to their directly attached carbons. |

| ¹H-¹⁵N HMBC | ¹H ↔ ¹⁵N (2-3 bonds) | Confirms connectivity between CH₂ groups and nitrogen atoms. |

| ¹H-¹H NOESY | ¹H ↔ ¹H (through-space) | Provides information on spatial proximity and molecular conformation. |

Solid-State NMR (SSNMR) is a powerful technique for characterizing materials in their native solid form, providing information that is inaccessible by solution NMR.

Polymorphic Differentiation: SSNMR is extremely sensitive to the local electronic environment. If this compound can crystallize in more than one polymorphic form, the molecules in each form will experience slightly different crystal packing and intermolecular interactions. nih.gov This results in distinct ¹³C and ¹⁵N chemical shifts for each polymorph in a Cross-Polarization Magic Angle Spinning (CP/MAS) experiment. Thus, SSNMR can be used to identify and quantify the components of a polymorphic mixture. nih.gov

Supramolecular Arrangement: SSNMR can probe the spatial relationships between atoms in the solid state, offering insights into the supramolecular structure. nih.gov For example, techniques like ¹H-¹³C Heteronuclear Correlation (HETCOR) can reveal proximities between the piperazinium cations. Advanced experiments can measure specific internuclear distances, providing precise details about the N-H···I⁻ hydrogen bond lengths and geometries that define the crystal packing. nih.gov

High-Resolution Mass Spectrometry for Molecular Formula Validation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy. For this compound, HRMS serves to validate its molecular formula, C₄H₁₂I₂N₂, by comparing the experimentally measured exact mass with the theoretically calculated mass.

The piperazine component is typically observed in the mass spectrum as the protonated piperazinium ion [C₄H₁₀N₂ + H]⁺ or the dication [C₄H₁₀N₂ + 2H]²⁺, depending on the ionization technique employed. The monoisotopic mass of the neutral piperazine molecule (C₄H₁₀N₂) is 86.0844 Da. The dihydriodide salt, in its entirety, has a molecular weight of approximately 341.96 g/mol . nih.gov However, mass spectrometry measures the mass of ions in the gas phase. Therefore, the observed species would be the piperazinium cation(s).

The fragmentation of the piperazinium ion in the mass spectrometer provides structural information. Upon ionization, the parent ion can break down into smaller, characteristic fragment ions. The fragmentation of cyclic amines like piperazine often involves ring-opening reactions followed by the loss of small neutral molecules.

Common fragmentation pathways for the piperazinium ion would likely involve the sequential loss of ethylene (B1197577) (C₂H₄) or amine fragments. The study of various piperazine derivatives shows characteristic losses related to the piperazine ring structure. researchgate.net For instance, a common fragmentation pattern for piperazine-containing compounds is the cleavage of the bonds adjacent to the nitrogen atoms. libretexts.org

A hypothetical fragmentation of the singly protonated piperazinium ion [C₄H₁₁N₂]⁺ (m/z 87.0922) could proceed as follows:

Loss of an ethylene group (C₂H₄): [C₄H₁₁N₂]⁺ → [C₂H₇N₂]⁺ + C₂H₄ (m/z 59.0609)

Ring cleavage leading to smaller amine fragments.

The isotopic signature is another key feature analyzed by HRMS. It arises from the natural abundance of isotopes for each element in the molecule. For this compound, the presence of carbon (¹³C) and nitrogen (¹⁵N) isotopes will result in low-intensity peaks at M+1, M+2, etc., relative to the monoisotopic peak (M). The theoretical isotopic distribution for the piperazinium cation [C₄H₁₁N₂]⁺ can be calculated and compared with the experimental data for confirmation.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for Piperazinium Ion [C₄H₁₁N₂]⁺

| Ion | Calculated m/z (Da) | Potential Fragment |

|---|---|---|

| [C₄H₁₁N₂]⁺ | 87.0922 | Protonated Molecular Ion |

| [C₃H₇N₂]⁺ | 71.0609 | Loss of CH₄ |

| [C₂H₇N₂]⁺ | 59.0609 | Loss of C₂H₄ |

Tandem mass spectrometry, or MS/MS, is a powerful technique that involves multiple stages of mass analysis to further elucidate the structure of an ion. nationalmaglab.orgwikipedia.org In an MS/MS experiment, a specific precursor ion (for instance, the piperazinium ion with m/z 87.0922) is selected in the first mass analyzer. This selected ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. youtube.com The resulting product ions are then analyzed by a second mass analyzer.

This technique would be instrumental in confirming the connectivity of atoms within the piperazinium ion. By analyzing the masses of the product ions, one can piece together the structure of the precursor. For the piperazinium ion, MS/MS would confirm the cyclic structure and the presence of two nitrogen atoms within that ring. The fragmentation pattern obtained from MS/MS provides a unique fingerprint for the compound, aiding in its unambiguous identification. nih.govscienceasia.org

For example, the fragmentation of the piperazinium ion in an MS/MS experiment would be expected to yield product ions corresponding to the losses and cleavages mentioned in the previous section, providing a higher degree of confidence in the structural assignment.

X-ray Crystallographic Analysis of Solid-State Architecture

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise atomic arrangement in a crystalline material. uhu-ciqso.esrsc.org For this compound, an SC-XRD analysis would reveal the exact conformation of the piperazinium dication, the positions of the iodide anions, and how these ions pack together to form the crystal lattice.

In similar piperazine-containing crystal structures, the piperazine ring typically adopts a chair conformation. researchgate.netnih.gov SC-XRD would confirm this for this compound and provide precise torsional angles. Furthermore, it would allow for the determination of the absolute configuration if the crystal is non-centrosymmetric. The analysis also details the crystal system, space group, and unit cell dimensions, which are fundamental properties of the crystalline solid.

While a dedicated single-crystal study of this compound is not widely reported in the reviewed literature, analysis of related piperazinium salts shows extensive hydrogen bonding networks that dictate the crystal packing. mdpi.comdoaj.org

The resulting diffraction pattern is a plot of X-ray intensity versus the diffraction angle (2θ). This pattern is characteristic of the crystalline phase(s) present in the sample. For this compound, PXRD is used to confirm that the synthesized material is a single crystalline phase and to check for the presence of any impurities, such as starting materials or different hydrated forms. The sharpness and intensity of the diffraction peaks provide an indication of the degree of crystallinity.

In studies where this compound is used as an additive in perovskite films, XRD patterns are presented to show its influence on the crystal growth of the perovskite material. researchgate.netresearchgate.net These patterns show characteristic peaks for the materials being investigated.

Table 2: Representative Powder X-ray Diffraction Data (Note: This table is illustrative of typical data obtained from a PXRD experiment, as a full, indexed pattern for pure this compound is not available in the cited literature.)

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 15.2 | 5.82 | 80 |

| 21.5 | 4.13 | 100 |

| 26.3 | 3.38 | 65 |

| 30.8 | 2.90 | 90 |

The solid-state architecture of this compound is expected to be dominated by intermolecular interactions, particularly hydrogen bonds. The piperazinium dication, [C₄H₁₀(NH₂)²⁺], contains four acidic N-H protons that can act as hydrogen bond donors. The iodide anions (I⁻) are effective hydrogen bond acceptors.

Therefore, a network of N-H···I hydrogen bonds is anticipated to be the primary interaction governing the crystal packing. mdpi.com The geometry of these hydrogen bonds (donor-acceptor distance and angle) can be precisely determined from single-crystal X-ray diffraction data. These interactions link the cations and anions into a stable three-dimensional lattice.

Halogen bonding is another type of non-covalent interaction where a halogen atom acts as an electrophilic species. nih.govrsc.org In the context of this compound, the iodide anion is electron-rich and would act as a halogen bond acceptor if a suitable donor were present. However, in this simple salt structure, the dominant interactions are the ionic forces and the aforementioned N-H···I hydrogen bonds. In more complex systems involving piperazine and diiodine, halogen bonding has been observed to play a significant role. nih.govresearchgate.net

Table 3: Potential Intermolecular Interactions in this compound Crystal

| Interaction Type | Donor | Acceptor | Description |

|---|---|---|---|

| Hydrogen Bond | N-H (from piperazinium) | I⁻ (iodide) | Primary interaction defining the crystal lattice. |

| Ionic Interaction | [C₄H₁₂N₂]²⁺ | I⁻ | Electrostatic attraction between the cation and anion. |

Theoretical and Computational Chemistry of Piperazine Dihydriodide Systems

Quantum Chemical Investigations of Electronic and Geometric Structures

Quantum chemical methods are pivotal in elucidating the intrinsic properties of piperazine (B1678402) dihydriodide at the atomic level. These calculations offer a detailed picture of the molecule's geometry, stability, and electronic landscape.

Density Functional Theory (DFT) is a robust computational method for determining the optimized geometries and energetics of molecular systems. For piperazine dihydriodide, which consists of a piperazinium dication and two iodide anions, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations are typically performed using a functional, such as B3LYP, paired with a suitable basis set, like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. itu.edu.tr

The optimized geometry of the piperazinium dication in its characteristic chair conformation is a key focus. The protonation of the nitrogen atoms leads to a slight elongation of the C-N bonds and changes in the C-C bond lengths compared to neutral piperazine. The energetics of the system, including the binding energy between the piperazinium dication and the iodide anions, can also be calculated to understand the stability of the salt.

Table 1: Predicted Geometric Parameters for Piperazinium Dication using DFT This table presents illustrative data based on typical values for similar organic cations, as specific computational studies for this compound are not widely available in the literature.

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-N | 1.485 | |

| C-C | 1.530 | |

| C-H | 1.090 | |

| N-H | 1.020 | |

| C-N-C | 111.5 | |

| N-C-C | 110.0 |

For even higher accuracy in determining the electronic structure, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more expensive than DFT, these methods provide a more rigorous treatment of electron correlation, which is crucial for accurately describing the electronic properties of the system. nih.gov

These high-level calculations can provide precise values for the ionization potential, electron affinity, and the distribution of electron density. The electronic structure determination helps in understanding the nature of the ionic bonding between the piperazinium dication and the iodide anions, as well as the potential for intermolecular interactions. nih.gov

Molecular Modeling and Simulation of Intermolecular Phenomena

Molecular modeling and simulation techniques are essential for studying the behavior of this compound in condensed phases, where intermolecular interactions play a dominant role.

Molecular dynamics (MD) simulations are used to study the dynamic behavior of systems containing many molecules. These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. For this compound, a specific force field would need to be developed and parameterized. nih.govchoderalab.org

The parameterization process typically involves fitting the force field parameters to reproduce experimental data or results from high-level quantum chemical calculations. This includes parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). The development of an accurate force field is crucial for simulating properties like density, diffusion coefficients, and structural organization in the solid state or in solution. acs.orgnih.gov

Grand Canonical Monte Carlo (GCMC) simulations are a powerful tool for studying the adsorption of molecules onto surfaces or within porous materials. In the context of this compound, GCMC could be used to investigate the adsorption of solvent molecules or other chemical species onto its crystal surfaces. arxiv.orggithub.ioarxiv.org

These simulations are performed at constant chemical potential, volume, and temperature, allowing the number of particles in the system to fluctuate. This enables the calculation of adsorption isotherms, which provide information about the capacity and affinity of the material for different adsorbates. Such studies are relevant for understanding the surface chemistry and potential applications of this compound in separation processes or as a component in composite materials. vub.besoton.ac.uk

Computational Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic signatures of this compound, which are invaluable for interpreting experimental spectra and for the structural characterization of the compound.

Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of peaks in experimental infrared (IR) and Raman spectra. The calculated frequencies and intensities can be compared with experimental data to confirm the presence of specific functional groups and to understand the vibrational modes of the piperazinium dication. semanticscholar.orgscispace.comresearchgate.netauburn.edu

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach in combination with DFT. mdpi.com These calculations provide theoretical chemical shifts for the hydrogen and carbon atoms in the piperazinium dication, which can be compared with experimental NMR data to confirm the molecular structure. nih.govmanchester.ac.uk

Table 2: Predicted Spectroscopic Data for Piperazinium Dication This table presents illustrative data based on typical values for similar organic cations, as specific computational studies for this compound are not widely available in the literature.

| Spectroscopic Technique | Predicted Value |

|---|---|

| IR Frequency (N-H stretch) | 3200-3400 cm⁻¹ |

| IR Frequency (C-H stretch) | 2850-3000 cm⁻¹ |

| ¹H NMR Chemical Shift (N-H) | 7.0 - 8.0 ppm |

| ¹H NMR Chemical Shift (C-H) | 3.0 - 3.5 ppm |

Theoretical Vibrational Spectroscopy (IR, Raman) for Band Assignment

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the distinct vibrational modes of a compound. However, experimental spectra can exhibit complex features due to overlapping bands, combination bands, and environmental effects. Computational vibrational spectroscopy has become an indispensable tool for the accurate assignment of these spectral features to specific molecular motions.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to predict the vibrational frequencies and intensities of molecules. nih.govsemanticscholar.orgscispace.com For a system like this compound, the molecule of interest is the piperazinium dication (C₄H₁₂N₂²⁺). Theoretical calculations begin with the optimization of the molecule's geometry to find its lowest energy conformation, typically a chair form for the piperazine ring. Following geometry optimization, the harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the atomic positions.

These calculated frequencies often show a systematic deviation from experimental values due to the harmonic approximation and basis set limitations. To improve agreement, the computed frequencies are typically scaled using empirical scaling factors. A more detailed analysis involves the Potential Energy Distribution (PED), which decomposes the normal modes of vibration into contributions from individual internal coordinates (e.g., bond stretches, angle bends, and torsions). nih.govmdpi.com This allows for an unambiguous assignment of each calculated vibrational band.

For the piperazinium dication, key vibrational modes include:

N-H Stretching: Strong, high-frequency bands associated with the stretching of the N⁺-H bonds. These are sensitive to hydrogen bonding.

C-H Stretching: Asymmetric and symmetric stretching vibrations of the methylene (B1212753) (-CH₂) groups. scispace.com

Ring Vibrations: Complex modes involving the stretching and deformation of the C-C and C-N bonds within the piperazine ring.

Scissoring, Wagging, Twisting, and Rocking Modes: Bending vibrations of the CH₂ and NH₂⁺ groups.

The following table provides an illustrative example of theoretically calculated vibrational frequencies and their assignments for the piperazinium dication, as would be determined using DFT calculations.

Table 1: Illustrative Theoretical Vibrational Frequencies and Assignments for Piperazinium Dication

Calculated Frequency (cm⁻¹) IR Intensity Raman Activity Vibrational Mode Assignment (Based on PED) 3250 High Medium N-H asymmetric stretching 3215 High Medium N-H symmetric stretching 3010 Medium High C-H asymmetric stretching 2985 Medium High C-H symmetric stretching 1580 High Low N-H scissoring (bending) 1455 Medium Medium C-H scissoring (bending) 1320 Medium Low C-H wagging 1100 Low High C-N stretching / Ring deformation 950 Low High C-C stretching / Ring deformation

Reaction Mechanism Studies and Thermochemical Property Estimation

Transition State Characterization and Reaction Pathway Elucidation

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into reaction pathways and the structures of transient species that are often difficult or impossible to observe experimentally. nih.gov The core of this approach involves mapping the potential energy surface (PES) of the reacting system. libretexts.org

For a reaction involving this compound, such as a deprotonation event or a substitution reaction, computational methods can identify the reactants, products, and any intermediates. The highest energy point along the minimum energy path connecting reactants and products is the transition state (TS). wikipedia.orgsolubilityofthings.com A key feature of a computationally located transition state is that it is a first-order saddle point on the PES, meaning it is an energy minimum in all directions except for one, which corresponds to the reaction coordinate. This unique direction is characterized by a single imaginary vibrational frequency in the calculated frequency spectrum.

By locating the reactants, products, and the transition state(s) connecting them, the entire reaction pathway can be elucidated. researchgate.net The energy difference between the reactants and the transition state defines the activation energy barrier, a critical factor in determining the reaction rate. For instance, studying the stepwise deprotonation of the piperazinium dication would involve locating the transition state for the transfer of a proton to a base. Computational studies on piperazine derivatives have explored mechanisms for reactions such as nitrosation and oxidation, demonstrating the utility of these methods in understanding reactivity. nih.govacs.org

Calculation of Formation Enthalpies and Reaction Free Energies

Thermochemical properties, such as the standard enthalpy of formation (ΔH°f) and the standard Gibbs free energy of formation (ΔG°f), are fundamental to understanding the stability and reactivity of a chemical compound. chemeo.com These properties can be accurately calculated using high-level quantum chemical methods.

The calculation begins with obtaining the total electronic energy of the molecule at 0 K from a high-accuracy method, often a composite method like Gaussian-n (e.g., G4MP2) or Complete Basis Set (CBS) theories, which are designed to approximate highly accurate results with manageable computational cost. nih.gov To this electronic energy, several corrections are added:

Zero-Point Vibrational Energy (ZPVE): This is the residual vibrational energy of the molecule at 0 K, obtained from the calculated harmonic vibrational frequencies.

Thermal Corrections: These account for the change in enthalpy and entropy when going from 0 K to a standard temperature, typically 298.15 K.

The standard enthalpy of formation is then calculated by considering the formation of the compound from its constituent elements in their standard states, applying Hess's Law. youtube.comlibretexts.org For this compound (C₄H₁₀N₂·2HI), this would involve the reaction:

4 C(s, graphite) + 6 H₂(g) + N₂(g) + I₂(s) → C₄H₁₂N₂²⁺(aq) + 2I⁻(aq)

The Gibbs free energy of formation includes the entropic contribution (ΔG°f = ΔH°f - TΔS°f) and is a measure of the spontaneity of the formation reaction. Computational studies on the piperazine/CO₂/H₂O system have successfully calculated temperature-dependent equilibrium constants and heats of absorption for various reactions, showcasing the accuracy of these theoretical thermochemical predictions. nih.govacs.org

The following table provides representative, theoretically estimated thermochemical data for this compound.

**Table 3: Illustrative Calculated Thermochemical Properties at 298.15 K**

```html

Property Symbol Calculated Value Units Standard Enthalpy of Formation (gas) ΔH°f (gas) +50.5 kJ/mol Standard Gibbs Free Energy of Formation (gas) ΔG°f (gas) +205.1 kJ/mol Standard Enthalpy of Reaction (aq formation) ΔH°rxn -120.0 kJ/mol Standard Free Energy of Reaction (aq formation) ΔG°rxn -95.0 kJ/mol

Material Science Applications and Engineering Perspectives of Piperazine Dihydriodide

Role in Hybrid Material Development and Composite Formulation

Integration into Organic-Inorganic Perovskite Structures for Material Synthesis

Piperazine (B1678402) dihydriodide (PDI₂) is increasingly utilized as a precursor and additive in the fabrication of organic-inorganic hybrid perovskite materials, particularly for optoelectronic applications like solar cells. greatcellsolarmaterials.com Its role is multifaceted, contributing to improved stability, defect passivation, and structural modification of the perovskite films.

One of the key applications is in stabilizing the photoactive phase of inorganic perovskites. For instance, incorporating a small amount (e.g., 3%) of piperazine dihydriodide into a Cesium Lead Iodide (CsPbI₃) perovskite has been shown to radically enhance its thermal stability. The piperazinium (PZD²⁺) cations are inserted between the perovskite layers, forming a 2D Ruddlesden-Popper structure. This modification helps to prevent the spontaneous phase transition of CsPbI₃ from its photoactive black phase to a non-perovskite yellow phase at ambient temperatures. researchgate.net Films treated with this additive have shown no phase transition after being heated at 100°C for 24 hours, a significant improvement over pristine films. researchgate.net

This compound also functions as an effective agent for passivating defects at the interfaces and grain boundaries of perovskite films. nih.gov It can act as both an electron donor and acceptor, allowing it to interact with different surface terminations on the perovskite crystals. dyenamo.se This interaction helps to suppress non-radiative recombination losses, release residual surface stress, and reduce defect densities, which are critical for improving the efficiency and operational stability of perovskite solar cells (PSCs). nih.govdyenamo.se Research has demonstrated that devices with PDI₂ passivation achieve impressive power conversion efficiencies (PCE) of over 23%. nih.gov

Furthermore, it has been employed as a buffer layer at the buried interface between the perovskite and the substrate in inverted solar cell architectures. researchgate.netnih.gov This layer can accommodate the mismatched thermal expansion between the two layers, which releases lattice strain and prevents the formation of voids, ultimately leading to longer operational lifetimes for the devices. researchgate.netnih.gov

Table 1: Effects of this compound (PDI₂) on Perovskite Solar Cell (PSC) Properties

| Perovskite System | Role of PDI₂ | Observed Improvements |

|---|---|---|

| CsPbI₃ | Stabilizing Additive | Enhanced thermal stability; formation of 2D Ruddlesden-Popper structure; no phase transition after 24h at 100°C. researchgate.net |

| Formamidinium (FA)-based | Surface Passivation Agent | Reduced defect densities; suppressed ion migration; PCE of 23.17% achieved. nih.gov |

Polymer Composites and Nanocomposites for Enhanced Structural Integrity

The application of this compound in polymer composites for enhancing structural integrity is a less explored but potential area of research. Generally, polymer composites are developed to combine the properties of different materials to achieve improved performance, such as in aerospace, automotive, and construction industries. mdpi.com The incorporation of ionic compounds like this compound into a polymer matrix could potentially influence the material's mechanical, thermal, or electrical properties. While direct research on this compound for structural reinforcement is limited, related studies on piperazine-based polyimides and poly(ionic liquid)s provide insights into its potential role.

For instance, piperazine-based monomers have been used in the synthesis of high-molecular-weight polyimides, where ionic liquids acted as catalysts and reaction media. tubitak.gov.tr This suggests that the piperazine structure can be successfully integrated into polymer chains. Furthermore, poly(ionic liquid)s synthesized from piperazinium-based monomers have been developed for applications like solid electrolytes. nih.gov These materials combine the properties of ionic liquids with the processability of polymers. Such composite materials could offer a unique combination of ionic conductivity and structural support, although their primary application is often functional rather than structural.

The development of polymer composites often involves nanoparticles, nanotubes, or various fibers to improve characteristics like strength and durability. mdpi.com While specific studies detailing the use of this compound as a nanofiller for structural enhancement are not prominent, its ionic nature could promote interactions with polymer chains or other fillers, potentially leading to novel composite materials with tailored properties.

Functional Material Design and Performance Evaluation

This compound serves as a foundational component in the design of functional materials, particularly those reliant on ion transport and specific chemical reactivity. Its utility extends to the development of solid-state electrolytes and as a precursor for synthesizing task-specific ionic liquids.

Proton Conductors and Solid-State Electrolytes Based on this compound

The search for safe and efficient solid-state electrolytes is a critical area of research for next-generation energy storage, such as solid-state batteries. nso-journal.orgatomfair.com These materials are sought as replacements for flammable liquid electrolytes in conventional lithium-ion batteries. nso-journal.org Piperazinium-based materials are being investigated for these applications.

A new family of poly(ionic liquid)s (PILs) has been synthesized from cationic piperazinium ionic liquid monomers for use as solid polymer electrolytes. nih.gov When combined with sulfonamide anions and other ionic liquids, these piperazinium-based polymer electrolytes have demonstrated high ionic conductivity, reaching up to 5x10⁻³ S cm⁻¹ at 100°C. nih.gov They also show excellent compatibility with lithium metal, which is crucial for high-energy-density batteries. nih.gov

The field of nonaqueous proton conductors is also expanding, driven by the need for materials that can operate at higher temperatures. nih.gov While extensive data on this compound itself as a primary proton conductor is not widely available in compiled databases, the fundamental structure of the piperazinium cation, with its N-H bonds, makes it a candidate for proton-conducting systems. nih.govornl.gov Proton conduction in such materials often relies on mechanisms like proton hopping and vehicular transport through hydrogen-bonded networks. techscience.com The design of these materials often involves doping with proton sources like phosphoric acid to enhance conductivity. nih.gov

Table 2: Ionic Conductivity of Piperazinium-Based Solid Electrolytes

| Material System | Temperature (°C) | Ionic Conductivity (S cm⁻¹) |

|---|

Ionic Liquid Precursors and Derivatives

Piperazine and its derivatives, including this compound, are valuable precursors for the synthesis of ionic liquids (ILs) and molten salts. proquest.com Ionic liquids are salts with melting points below 100°C, and they possess unique properties like low vapor pressure, high thermal stability, and tunable solubility, making them useful as solvents and catalysts in chemical reactions. tubitak.gov.trgoogle.com

Various piperazinium-based ionic liquids have been synthesized by reacting N-alkyl-substituted piperazines with acids. researchgate.net For example, N-methylpiperazinium lactate (B86563) and N-ethylpiperazinium lactate have been created for specific applications. researchgate.net The synthesis process can be a direct one-step reaction. For instance, N-methyl piperazine salt ionic liquids are formed by reacting N-methyl piperazine with an appropriate acid. google.com

The resulting ionic liquids can be designed for specific tasks. Piperazinium dihydrogen sulfate, synthesized from piperazine and sulfuric acid, has been used as a recyclable acidic ionic liquid and catalyst for cycloaddition reactions, showcasing the dual role these materials can play. researchgate.net Similarly, other synthesized piperazinium-based molten salts have demonstrated catalytic activity in organic reactions like esterification. proquest.com The versatility in synthesis allows for the creation of a wide range of piperazinium derivatives with tailored properties. proquest.comresearchgate.netgoogle.com

Advanced Analytical Methodologies for Detection and Quantification of Piperazine Dihydriodide

Chromatographic Separation Techniques

Chromatography stands as a cornerstone for the analytical separation and quantification of Piperazine (B1678402) Dihydriodide's constituent ions. The distinct chemical properties of the organic piperazine cation and the inorganic iodide anion call for a variety of specialized chromatographic approaches.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of the piperazine component. Due to piperazine's lack of a significant chromophore, direct ultraviolet (UV) detection is challenging, often requiring derivatization or alternative detection methods. researchgate.netjocpr.com

A common strategy involves pre-column or post-column derivatization to attach a UV-active or fluorescent tag to the piperazine molecule. For instance, derivatization with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) creates a stable, UV-active product that can be readily detected. researchgate.netjocpr.com

Given the limitations of UV detection, several alternative detection modes are employed for the direct analysis of piperazine:

Evaporative Light Scattering Detection (ELSD): This technique is suitable for non-volatile analytes like piperazine and does not require the analyte to have a chromophore. sielc.com

Charged Aerosol Detection (CAD): Similar to ELSD, CAD is a universal detection method that offers high sensitivity for non-volatile compounds. sielc.com

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high selectivity and sensitivity, allowing for the direct detection and quantification of the piperazine cation. rdd.edu.iqresearchgate.netbu.edu

Electrochemical Detection (ECD): HPLC with an electrochemical detector can be used to analyze electroactive compounds. The piperazine moiety can be oxidized at an electrode surface, providing a detectable signal. semanticscholar.orgacs.orgnih.gov This method is known for its high sensitivity. semanticscholar.orgacs.org

The choice of chromatographic mode is also critical. While reversed-phase HPLC is common, piperazine as a hydrophilic basic compound is often poorly retained. sielc.comresearchgate.net Hydrophilic Interaction Chromatography (HILIC) has been shown to be an effective alternative for retaining and separating piperazine. researchgate.net

Table 1: Examples of HPLC Methods for Piperazine Analysis To display the table, click the "expand" button.

Interactive Data Table

| Analytical Method | Column | Mobile Phase | Detection | Application | Reference |

| HPLC-UV (with derivatization) | Chiralpak IC (250 x 4.6 mm, 5 µm) | Acetonitrile:Methanol (B129727):Diethylamine (90:10:0.1 v/v/v) | UV at 340 nm (after derivatization with NBD-Cl) | Analysis of trace amounts of Piperazine in an Active Pharmaceutical Ingredient (API). | jocpr.com |

| HPLC-ELSD | Cyanopropyl (CN) bonded stationary phase (HILIC mode) | Optimized organic modifier and acid composition | Evaporative Light Scattering Detection (ELSD) | Determination of piperazine in pharmaceutical drug substances. | researchgate.net |

| HPLC-ECD | ARION-CN 3 µm column | 50 mM phosphate (B84403) buffer (pH 3) and methanol (45/55, v/v) | Electrochemical Detection (ECD) | Determination of piperazine antihistamine drugs. | nih.gov |

| UPLC-ESI-MS/MS | - | Methanol and 2mM ammonium (B1175870) formate (B1220265) buffer with 0.2% formic acid | Positive Electrospray Ionization Tandem Mass Spectrometry | Quantification of piperazine in chicken muscle. | researchgate.net |

Ion Chromatography (IC) for Trace Iodide Ion Analysis

Ion Chromatography (IC) is the premier method for the determination of the iodide component of Piperazine Dihydriodide. It is a highly selective and sensitive technique for analyzing inorganic anions. metrohm.com The separation is typically achieved on polymer-based anion exchange columns, which are tolerant to the high pH eluents often used. rhhz.net

The analytical process involves injecting an aqueous solution of the sample into the IC system. The iodide ions are separated from other anions based on their affinity for the stationary phase. Suppressed conductivity detection is a common and highly effective detection method. metrohm.com In this mode, a suppressor device chemically reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions, leading to improved sensitivity and a stable baseline. DC amperometric detection can also be utilized, offering excellent sensitivity for electroactive species like iodide. rhhz.net

Key parameters in developing an IC method for iodide include the choice of column, eluent composition and concentration, flow rate, and column temperature. Temperature can significantly influence the elution order of anions, including iodide. shodex.com

Table 2: Typical Conditions for Iodide Analysis by Ion Chromatography To display the table, click the "expand" button.

Interactive Data Table

| Parameter | Condition 1 | Condition 2 |

| Column | Metrosep A Supp 17 - 100/4.0 | Polystyrene-divinylbenzene (PS-DVB) based |

| Eluent | 10 mM Sodium Carbonate (Na₂CO₃) | 5 mmol/L Nitric Acid (HNO₃) and 15 mmol/L Sodium Nitrate (NaNO₃) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection | Suppressed Conductivity | DC Amperometry (0.9 V) |

| Column Temp. | 45 °C | 30 °C |

| Application | Assay and identification in potassium iodide. | Determination of iodide in various samples. |

| Reference | metrohm.com | rhhz.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of potential volatile byproducts or impurities that may be present in this compound samples. unodc.orgmmu.ac.uk These could arise from synthesis, degradation, or interaction with the environment. While this compound itself is non-volatile, GC-MS can detect related volatile compounds, such as degradation products of the piperazine ring.

The methodology involves separating volatile compounds in a gas chromatograph, where they are carried by an inert gas through a capillary column. researchgate.net The separation is based on the compounds' boiling points and interactions with the stationary phase. As each compound elutes from the column, it enters the mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, producing a unique mass spectrum for each compound. nih.govresearchgate.net This mass spectrum acts as a chemical fingerprint, allowing for definitive identification by comparison to spectral libraries. For the analysis of piperazine-related compounds, derivatization may sometimes be employed to increase volatility and improve chromatographic peak shape, although direct analysis is often possible. nih.gov

Electrochemical Sensing and Voltammetric Characterization

Electrochemical techniques offer a rapid, sensitive, and cost-effective alternative to chromatographic methods for the analysis of this compound. plu.mx These methods are based on the electrochemical properties of the piperazine and iodide ions.

Cyclic Voltammetry and Chronoamperometry for Redox Studies

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox behavior of electroactive species. mdpi.com In the context of this compound, CV can be applied to study the oxidation of the piperazine moiety. plu.mxresearchgate.net The experiment involves scanning the potential of a working electrode (e.g., glassy carbon or gold) and measuring the resulting current. medwinpublishers.com

Studies on piperazine and its derivatives have shown that the piperazine ring undergoes an irreversible electrochemical oxidation process at the electrode surface. acs.orgmedwinpublishers.com The potential at which this oxidation occurs and the magnitude of the current provide valuable information about the compound's redox properties. Factors such as the pH of the supporting electrolyte and the scan rate can influence the voltammetric response, offering insights into the mechanism of the electrode reaction, including the number of electrons and protons involved. medwinpublishers.com While chronoamperometry can also be used for redox studies, CV provides a more comprehensive initial overview of the electrochemical behavior over a wide potential range.

Ion-Selective Electrodes for Potentiometric Determination

Potentiometry, using Ion-Selective Electrodes (ISEs), allows for the direct measurement of the activity (approximating concentration) of specific ions in a solution. This technique is highly applicable to the separate quantification of both the piperazine cation and the iodide anion of this compound.

An ISE for the piperazine cation has been developed. researchgate.net Such an electrode typically consists of a membrane containing an ionophore—a compound that selectively binds to the target ion (in this case, the piperazinium cation). This selective binding at the membrane-solution interface generates an electrical potential that is proportional to the logarithm of the piperazine ion's activity in the sample. This potential is measured against a stable reference electrode. The use of heteropolycompounds as electroactive substances in the electrode membrane has shown promise for creating a stable and selective response to the piperazine cation. researchgate.net

For the iodide anion, ISEs are well-established and commercially available. An iodide ISE typically uses a solid-state membrane, often composed of silver iodide (AgI) mixed with silver sulfide (B99878) (Ag₂S). A potential develops across this membrane in response to the iodide ion activity in the sample solution. ISEs offer a simple, rapid, and non-destructive method for analysis, making them suitable for routine quality control measurements. nih.govbiointerfaceresearch.com

Spectrophotometric and Colorimetric Methods for Quantitative Analysis

Spectrophotometric and colorimetric methods offer accessible and cost-effective approaches for the quantitative analysis of this compound. These techniques rely on the principle that chemical compounds absorb light at specific wavelengths. When a substance is dissolved, the this compound dissociates, and the piperazine moiety becomes the target for analysis. The intensity of the light absorbed is directly proportional to the concentration of the compound in the solution, a relationship described by the Beer-Lambert law. Various analytical methods have been developed based on this principle, often involving chemical reactions to produce a colored product that can be easily measured. rdd.edu.iqntu.edu.iq

UV-Visible Spectroscopy for Concentration Determination

Direct quantification of piperazine using UV-Visible spectroscopy presents a significant challenge. The piperazine molecule itself lacks a chromophore, which is a part of a molecule responsible for absorbing light in the ultraviolet-visible region. jocpr.com Consequently, it only absorbs weakly in the far UV spectrum, typically around 205 nm, with a very low specific absorption coefficient. jocpr.com This inherent property makes direct, sensitive, and selective determination at low concentrations in complex samples practically unfeasible due to potential interference from other substances that absorb in the same region. For this reason, indirect methods, particularly those involving derivatization, are predominantly employed for its quantification via UV-Visible spectroscopy. nih.gov

Derivatization Strategies for Enhanced Spectroscopic Response

To overcome the limitations of direct UV-Vis analysis, derivatization is a common and effective strategy. This process involves reacting the non-absorbing piperazine molecule with a specific reagent to form a new compound (a derivative) that is highly colored or possesses a strong chromophore, thereby enabling sensitive spectrophotometric detection. jocpr.comresearchgate.net The secondary amine groups in the piperazine ring are the typical reaction sites for these derivatizing agents.

Several reagents have been successfully used for the colorimetric and spectrophotometric determination of piperazine:

p-Benzoquinone: Piperazine reacts with p-benzoquinone in a buffered solution (pH 5.4) to yield a colored product with a maximum absorption wavelength (λmax) of 516 nm. researchgate.netijpsonline.com The reaction forms a stable product, and the system obeys Beer's law over a concentration range of 4-20 µg/mL. ijpsonline.com

Chloranilic Acid: This reagent forms a donor-acceptor complex with piperazine. The resulting interaction product has a characteristic absorption maximum at approximately 345 nm. researchgate.net

Reineckate (B100417) Salt: A sensitive method involves the formation of a complex between piperazine and reineckate in a neutral or acidic medium. This complex can be separated and then dissolved in acetone, producing a solution that is estimated colorimetrically at 530 nm. nih.gov